molecular formula C10H7N3O2S B2896356 (E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide CAS No. 68029-55-0

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide

Cat. No.: B2896356
CAS No.: 68029-55-0
M. Wt: 233.25
InChI Key: ZJUPLUDEWMWRRF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide is an organic compound with the molecular formula C10H7N3O2S and a molecular weight of 233.246 g/mol . This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a propenethioamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide typically involves the reaction of 4-nitrobenzaldehyde with malononitrile and thiourea under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted amides or esters.

Scientific Research Applications

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propenethioamide, 2-cyano-3-(4-methylphenyl)-, (E)-
  • **2-Propenethioamide, 2-cyano-3-(4-chlorophenyl)-, (E)-
  • **2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)-, (E)-

Uniqueness

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-6-8(10(12)16)5-7-1-3-9(4-2-7)13(14)15/h1-5H,(H2,12,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUPLUDEWMWRRF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.